Cas no 851978-11-5 (2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide)
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- SR-01000128770
- SR-01000128770-1
- 851978-11-5
- AKOS024590548
- 2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
- F0642-0104
-
- Inchi: 1S/C15H11F2N3OS/c1-8-4-2-7-11-13(8)18-15(22-11)20-19-14(21)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,20)(H,19,21)
- InChI Key: VIVSIALUJLWJAF-UHFFFAOYSA-N
- SMILES: S1C(NNC(C2C(=CC=CC=2F)F)=O)=NC2=C1C=CC=C2C
Computed Properties
- Exact Mass: 319.05908948g/mol
- Monoisotopic Mass: 319.05908948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 82.3Ų
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0642-0104-2μmol |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-5μmol |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-10μmol |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-20μmol |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-1mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-2mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-3mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-4mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-5mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0642-0104-10mg |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851978-11-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
2,6-Difluoro-N'-(4-Methyl-1,3-Benzothiazol-2-Yl)Benzohydrazide: A Comprehensive Overview
The compound with CAS No. 851978-11-5, known as 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzohydrazide moiety with a 4-methyl-1,3-benzothiazole group. The presence of two fluorine atoms at the 2 and 6 positions of the benzene ring further enhances its chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of benzohydrazides as versatile building blocks in drug discovery and material synthesis. The integration of a benzothiazole group into the structure of this compound introduces additional functional groups that can participate in various chemical reactions. For instance, the sulfur atom in the benzothiazole ring can act as a nucleophile or undergo oxidation to form sulfonic acid derivatives. These properties make 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide a promising candidate for applications in medicinal chemistry and catalysis.
The synthesis of this compound typically involves multi-step reactions, including Friedländer-type condensations and subsequent fluorination. Researchers have explored various synthetic pathways to optimize the yield and purity of the product. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the reaction process and improve selectivity. Such advancements not only enhance the efficiency of production but also pave the way for large-scale manufacturing.
In terms of physical properties, 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits interesting thermal stability and solubility characteristics. Its ability to dissolve in polar solvents makes it suitable for use in solution-based reactions. Additionally, its fluorescence properties have been studied extensively, revealing potential applications in sensing and imaging technologies.
Recent research has also focused on the biological activity of this compound. Preliminary assays have shown that it exhibits moderate inhibitory effects against certain enzymes, suggesting its potential as a lead compound in drug development. Furthermore, its ability to interact with DNA has been investigated, opening up possibilities for applications in gene therapy and diagnostics.
The integration of fluorine atoms into the structure of this compound plays a crucial role in modulating its electronic properties. Fluorine's electronegativity contributes to increased conjugation within the molecule, enhancing its stability and reactivity. This feature is particularly advantageous in applications requiring high chemical resistance and durability.
In conclusion, 2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a multifaceted compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive target for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing both academic and industrial pursuits.
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